molecular formula C9H8N2O3 B6043472 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one

3-(4-methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one

Cat. No. B6043472
M. Wt: 192.17 g/mol
InChI Key: XWAXHIDHWALRFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is known for its unique chemical structure, which makes it an attractive candidate for use in the development of new drugs, as well as in other areas of research such as materials science and biotechnology.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one is not fully understood, but studies have suggested that it may work by inhibiting the growth and replication of microbial and fungal cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one exhibits a range of biochemical and physiological effects. This compound has been shown to have potent antimicrobial and antifungal activity, as well as anti-inflammatory and antioxidant properties. Additionally, 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one has been shown to have potential neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one in lab experiments include its potent antimicrobial and antifungal activity, as well as its potential neuroprotective effects. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in drug development.

Future Directions

There are several future directions for research on 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one. One potential area of research is the development of new drugs based on this compound, particularly for the treatment of microbial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one and to optimize its use in drug development. Finally, research is needed to explore the potential applications of this compound in other areas of scientific research, such as materials science and biotechnology.

Synthesis Methods

The synthesis of 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of a catalyst such as acetic acid or sulfuric acid. The resulting product is then treated with sodium hydroxide to form the final compound.

Scientific Research Applications

3-(4-methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of application for this compound is in the development of new drugs. Studies have shown that 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5(4H)-one exhibits potent antimicrobial and antifungal activity, making it a potential candidate for the development of new antibiotics and antifungal agents.

properties

IUPAC Name

3-(4-methoxyphenyl)-4H-1,2,4-oxadiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-7-4-2-6(3-5-7)8-10-9(12)14-11-8/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAXHIDHWALRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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